molecular formula C11H10ClN B15377173 4-Chloro-3,5-dimethylquinoline CAS No. 5350-51-6

4-Chloro-3,5-dimethylquinoline

Cat. No.: B15377173
CAS No.: 5350-51-6
M. Wt: 191.65 g/mol
InChI Key: PZMOHUYOINBHRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3,5-dimethylquinoline is a heterocyclic aromatic compound featuring a quinoline backbone substituted with chlorine at position 4 and methyl groups at positions 3 and 4. For example, 4-Chloro-2,5-dimethylquinoline (structurally similar but differing in substituent positions) crystallizes in the monoclinic space group $ P2_1/c $, with bond lengths and angles consistent with typical quinoline systems . The chlorine and methyl substituents influence electronic properties, solubility, and reactivity, making this compound valuable in medicinal chemistry and materials science.

Properties

CAS No.

5350-51-6

Molecular Formula

C11H10ClN

Molecular Weight

191.65 g/mol

IUPAC Name

4-chloro-3,5-dimethylquinoline

InChI

InChI=1S/C11H10ClN/c1-7-4-3-5-9-10(7)11(12)8(2)6-13-9/h3-6H,1-2H3

InChI Key

PZMOHUYOINBHRV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N=CC(=C2Cl)C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The positions and types of substituents significantly alter physical properties. Key comparisons include:

Compound Name Substituents Melting Point (°C) Key Structural Features Source
4-Chloro-3,5-dimethylquinoline Cl (C4), CH₃ (C3, C5) Not reported Electron-withdrawing Cl and electron-donating CH₃ groups Inferred
4-Chloro-2,5-dimethylquinoline Cl (C4), CH₃ (C2, C5) Not reported Similar substitution pattern; differing CH₃ positions
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) NH₂ (C4), Cl-C₆H₄ (C2), CH₃O-C₆H₄ (C3) 223–225 Bulky aryl groups enhance steric hindrance
4-Chloro-α-p-tolylamino-2-phenylquinoline Cl (C4), NH-C₆H₄CH₃ (Cα), C₆H₅ (C2) 221 Extended conjugation due to aryl groups

Notes:

  • Chlorine at C4 generally lowers solubility in polar solvents but enhances electrophilic substitution reactivity.

Reactivity in Cross-Coupling Reactions

Quinoline derivatives often participate in Pd-catalyzed cross-coupling reactions. For example:

  • The presence of electron-donating methoxy groups likely stabilizes intermediates .
  • 4-Chloro-3,5-dimethylpyridine (a pyridine analog) reacted with 4-methoxyaniline under KHCO₃, demonstrating that steric hindrance from methyl groups can lower yields compared to less substituted analogs .

Key Research Findings

Synthetic Challenges : Methyl groups at C3 and C5 may hinder regioselective functionalization. For instance, Pd-catalyzed reactions with bulky substituents require optimized ligands (e.g., PCy3) to enhance efficiency .

Thermal Stability: Derivatives like 4k (m.p. 223–225°C) and 4-Chloro-α-p-tolylamino-2-phenylquinoline (m.p. 221°C) exhibit high thermal stability, likely due to extended aromatic systems .

Electronic Effects : Chlorine at C4 withdraws electron density, activating adjacent positions for nucleophilic attack, while methyl groups donate electrons, creating a nuanced reactivity profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.